molecular formula C8H10O4 B8527396 2-(1-hydroxyethyl)-3-hydroxy-6-methyl-pyran-4(1H)-one

2-(1-hydroxyethyl)-3-hydroxy-6-methyl-pyran-4(1H)-one

Cat. No.: B8527396
M. Wt: 170.16 g/mol
InChI Key: BVNIINNLOJTGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-hydroxyethyl)-3-hydroxy-6-methyl-pyran-4(1H)-one is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3-hydroxy-2-(1-hydroxyethyl)-6-methylpyran-4-one

InChI

InChI=1S/C8H10O4/c1-4-3-6(10)7(11)8(12-4)5(2)9/h3,5,9,11H,1-2H3

InChI Key

BVNIINNLOJTGQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)C(C)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Allomaltol (12.6 g, 100 mmol, 1 eq.) was added to 100 ml water and the pH of the solution was adjusted to 10.5 using 50% aqueous sodium hydroxides. Acetaldehyde (5.5 g, 125 mmol, 1.25 eq.) dissolved in 25 ml water was slowly added dropwise over 1 hour and the solution allowed to stir overnight. After adjustment to pH 1 with 37% hydrochloric acid, the reaction mixture was extracted with 3×150 ml of dichloromethane. The combined organic extracts were dried over anhydrous sodium sulphate, filtered and concentrated to yield the crude product. Recrystallisation from toluene afforded the pure product (14.1 g, 83%) as white needles. m.p. 127-130° C. [lit. 126-128° C.]. Ellis (1993)
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium hydroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
83%

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